molecular formula C23H23F2N5O3 B11186611 N-(3,4-difluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide

N-(3,4-difluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide

Cat. No.: B11186611
M. Wt: 455.5 g/mol
InChI Key: YLUNHDOKIKSFJY-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a difluorophenyl group, a morpholine ring, and an imidazobenzimidazole core, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazobenzimidazole core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the morpholine ring: This step involves the reaction of the intermediate with morpholine under suitable conditions.

    Attachment of the difluorophenyl group: This step can be carried out using a coupling reaction, such as Suzuki or Heck coupling, to introduce the difluorophenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-2-{1-[2-(piperidin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide
  • N-(3,4-difluorophenyl)-2-{1-[2-(pyrrolidin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide

Uniqueness

The uniqueness of N-(3,4-difluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide lies in its specific structural features, such as the presence of the morpholine ring and the difluorophenyl group. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H23F2N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(2-morpholin-4-ylethyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C23H23F2N5O3/c24-16-6-5-15(13-17(16)25)26-21(31)14-20-22(32)29(8-7-28-9-11-33-12-10-28)23-27-18-3-1-2-4-19(18)30(20)23/h1-6,13,20H,7-12,14H2,(H,26,31)

InChI Key

YLUNHDOKIKSFJY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC(=C(C=C5)F)F

Origin of Product

United States

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